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Compound of Interest

Compound Name: Ethyl Maltol

Cat. No.: B125961

This guide provides a comprehensive analysis of the spectroscopic data for ethyl maltol
(C7Hs0s3), a widely used flavoring agent. It is intended for researchers, scientists, and
professionals in drug development, offering detailed insights into its structural characterization
through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

Chemical Structure of Ethyl Maltol

Ethyl maltol, systematically named 2-ethyl-3-hydroxy-4H-pyran-4-one, possesses a pyranone
ring with ethyl and hydroxyl substituents.[1][2] The arrangement of these functional groups is
key to its characteristic properties and is elucidated by the spectroscopic methods detailed
below.

Caption: Figure 1. 2D Chemical Structure of Ethyl Maltol.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analysis of ethyl maltol.

e Solvent: CDCIs

o Reference: Tetramethylsilane (TMS)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.25 Triplet (t) 3H -CH2CHs
2.70 Quartet (q) 2H -CH2CHs
5.40 (approx.) Singlet (s) 1H -OH
6.40 Doublet (d) 1H Olefinic H
7.70 Doublet (d) 1H Olefinic H

Note: The hydroxyl proton signal can be broad and its chemical shift may vary with

concentration and temperature.[3][4]

e Solvent: CDClIs

o Reference: Tetramethylsilane (TMS)

Chemical Shift (6) ppm Carbon Type Assignment
115 Primary (CHs) Ethyl -CHs
23.0 Secondary (CHz2) Ethyl -CH2-
115.0 Tertiary (CH) Olefinic C-H
140.0 Tertiary (CH) Olefinic C-H
145.0 Quaternary (C) C-OH
155.0 Quaternary (C) C-O-
174.0 Quaternary (C) Carbonyl C=0
Data sourced from SpectraBase and ChemicalBook.[5][6]
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Wavenumber (cm~?) Intensity Assignment

~3200-3400 Broad, Strong O-H stretch (hydroxyl group)
~2850-3000 Medium C-H stretch (aliphatic)
~1650 Strong C=0 stretch (ketone)

~1620 Medium C=C stretch (alkene)

~1200 Strong C-O stretch

The broadness of the O-H stretch is indicative of hydrogen bonding.[7][8][9]

¢ lonization Method: Electron lonization (EI)

m/z Relative Intensity Assignment

140 High [M]* (Molecular lon)
111 High [M - C2Hs]*

83 Medium

55 Medium

The molecular ion peak at m/z 140 corresponds to the molecular weight of ethyl maltol
(140.14 g/mol ).[2][10][11] The fragmentation pattern is consistent with the structure, showing a
significant loss of the ethyl group.

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the

spectroscopic data presented.
e Sample Preparation:

o Dissolve approximately 5-10 mg of high-purity ethyl maltol in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIl3).

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.mdpi.com/2813-446X/2/4/13
https://m.chemicalbook.com/SpectrumEN_4940-11-8_IR1.htm
https://dev.spectrabase.com/spectrum/1onVV7tbGz1
https://www.benchchem.com/product/b125961?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4%2C9H%2C2H2%2C1H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4940118&Mask=200
https://dev.spectrabase.com/spectrum/6iDXJ9wClfC
https://www.benchchem.com/product/b125961?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o

o

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

Transfer the solution to a standard 5 mm NMR tube.

o Data Acquisition (*H and 3C NMR):

[e]

The analysis is performed using a Fourier Transform NMR (FT-NMR) spectrometer.[12]

Place the NMR tube into the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For *H NMR, a standard pulse sequence is used. Key parameters include the pulse angle,
acquisition time, and relaxation delay.[13]

For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum to single lines for each unique carbon. Due to the low natural abundance of 13C,
a larger number of scans is required to achieve a good signal-to-noise ratio.[12][13]

» Data Processing:

The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the
frequency-domain NMR spectrum.

The spectrum is phase-corrected and the baseline is corrected.

The chemical shifts are referenced to the TMS signal.

Integration of the peaks in the H NMR spectrum is performed to determine the relative
number of protons.

o Sample Preparation (Thin Solid Film Method):[14]

o

Dissolve a small amount (a few milligrams) of ethyl maltol in a volatile solvent like
methylene chloride or acetone.
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o Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or
KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate.[14]

o Data Acquisition:
o A background spectrum of the empty salt plate is first recorded.

o The salt plate with the sample film is then placed in the sample holder of a Fourier
Transform Infrared (FTIR) spectrometer.[15]

o The infrared beam is passed through the sample, and the instrument records an
interferogram.

o The interferogram is Fourier transformed by the instrument's software to generate the IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber
(cm~1).[15]

e Sample Introduction:

o For a volatile and thermally stable compound like ethyl maltol, Gas Chromatography-
Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas
chromatograph, where it is vaporized and separated from any impurities before entering
the mass spectrometer.[16]

o Alternatively, a direct insertion probe can be used to introduce the solid sample directly
into the ion source, where it is heated to produce gaseous molecules.[17]

e |onization (Electron lonization - El):

o In the ion source, the gaseous ethyl maltol molecules are bombarded with a high-energy
beam of electrons (typically 70 eV).[16][18]

o This bombardment removes an electron from the molecule, creating a positively charged
molecular ion ([M]*), which is also a radical cation.[16]
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o The excess energy from ionization causes the molecular ion to fragment into smaller,
characteristic charged and neutral pieces.[18]

o Mass Analysis and Detection:

o The positively charged ions (the molecular ion and its fragments) are accelerated by an
electric field into a mass analyzer (e.g., a quadrupole or magnetic sector).[16][17]

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]
o A detector at the end of the analyzer measures the abundance of each ion.[17]

o The resulting data is presented as a mass spectrum, a plot of relative ion abundance
versus m/z.[18]

Workflow and Relationships

The following diagram illustrates the workflow for the spectroscopic analysis of a chemical
compound like ethyl maltol, showing how the different techniques provide complementary
information for structural elucidation.
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Caption: Figure 2. General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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